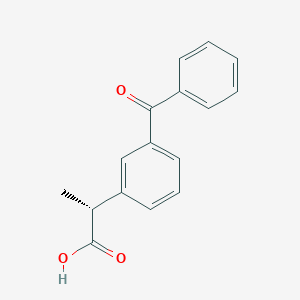

(R)-Ketoprofen

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204652 | |

| Record name | (R)-Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56105-81-8 | |

| Record name | (R)-Ketoprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056105818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Ketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOPROFEN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03709D0TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-Ketoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Ketoprofen, the less potent enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen, is a molecule of significant interest in pharmaceutical research. While the (S)-enantiomer is responsible for the primary anti-inflammatory activity, the (R)-enantiomer has shown potential for distinct therapeutic applications, including the treatment of periodontal disease. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on enzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-based approaches.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. In the context of this compound synthesis, this typically involves the enantioselective hydrolysis of a racemic ketoprofen ester or the enantioselective esterification of racemic ketoprofen. While many lipases preferentially react with the (S)-enantiomer, specific enzymes have been identified that exhibit selectivity for the (R)-enantiomer, making them particularly valuable for the production of this compound.

(R)-Selective Hydrolysis of Racemic Ketoprofen Esters

Lipase from Aspergillus niger has been shown to be effective in the enantioselective hydrolysis of racemic ketoprofen esters, preferentially hydrolyzing the (R)-ester to yield this compound.[1][2]

Table 1: Quantitative Data for (R)-Selective Hydrolysis of Ketoprofen Methyl Ester

| Enzyme Source | Substrate | Solvent | Temp. (°C) | pH | Conversion (%) | Enantiomeric Excess (ee) of this compound (%) | Reference |

| Aspergillus niger (immobilized) | rac-Ketoprofen methyl ester | Phosphate buffer | 40 | 7 | ~51 | >98 | [3] |

| Aspergillus niger (free) | rac-Ketoprofen methyl ester | Phosphate buffer | 40 | 7 | ~46 | >98 | [3] |

-

Preparation of Racemic Ketoprofen Methyl Ester: To a solution of racemic ketoprofen (1.0 g) in a mixture of methanol (30 mL) and chloroform (300 mL), add a few drops of concentrated sulfuric acid as a catalyst. Reflux the mixture at 60°C for 3 hours. After cooling, wash the solution sequentially with 1 M NaHCO₃ and distilled water. Dry the organic layer and evaporate the solvent to obtain racemic ketoprofen methyl ester.

-

Enzymatic Hydrolysis: In an Eppendorf tube, place 10.7 mg of racemic ketoprofen methyl ester and 10 mg of immobilized Aspergillus niger lipase. Add 2 mL of phosphate buffer (pH 7).

-

Reaction Conditions: Incubate the mixture for 24 hours. The optimal temperature for the immobilized lipase from Aspergillus niger has been observed to be around 40°C.[3]

-

Work-up and Isolation: After the reaction, separate the enzyme by centrifugation or filtration. Acidify the aqueous phase to pH 2 with 1 M HCl and extract the this compound with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and evaporate the solvent to yield the enantiomerically enriched this compound.

-

Analysis: Determine the conversion and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

(R)-Selective Esterification of Racemic Ketoprofen

Lipase from Burkholderia cepacia has demonstrated enantioselectivity towards the (R)-enantiomer in the esterification of racemic ketoprofen, leading to the formation of this compound ester.[3]

Table 2: Quantitative Data for (R)-Selective Esterification of Ketoprofen

| Enzyme Source | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Enantiomeric Excess (ee) of this compound Ester (%) | Reference |

| Burkholderia cepacia | Various alcohols | Organic Solvents | - | - | Varies (1.06 to 1.91 E-value) | [3] |

-

Reaction Setup: In a sealed vessel, dissolve racemic ketoprofen and an alcohol (e.g., 1-propanol, 66 mM each) in an organic solvent such as isooctane (10 mL).

-

Enzymatic Reaction: Add the Burkholderia cepacia lipase to the solution. The reaction is typically carried out with shaking at a controlled temperature (e.g., 35°C).

-

Monitoring and Work-up: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC. Once the desired conversion is reached, remove the enzyme by filtration. The this compound ester can be separated from the unreacted (S)-ketoprofen by extraction or chromatography.

-

Hydrolysis of the Ester: The resulting this compound ester can then be hydrolyzed under basic or acidic conditions to yield this compound.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as 2-(3-benzoylphenyl)acrylic acid, offers a direct route to enantiomerically pure ketoprofen. The stereochemical outcome of the reaction is controlled by a chiral catalyst, typically a transition metal complex with a chiral ligand. While many systems are optimized for the (S)-enantiomer, the use of the opposite enantiomer of the chiral ligand can yield the (R)-product. Ruthenium-based catalysts with chiral phosphine ligands like BINAP are commonly employed for this transformation.[4]

Table 3: Representative Data for Asymmetric Hydrogenation to Profens

| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Ru-(S)-BINAP | 2-(3-benzoylphenyl)acrylic acid | Methanol | - | RT | Good | 95 (for S-enantiomer) | [4] |

-

Precursor Synthesis: Synthesize 2-(3-benzoylphenyl)acrylic acid from 3-ethynylbenzophenone via a palladium-catalyzed carbonylation followed by hydrolysis.[4]

-

Catalyst Preparation: Prepare the chiral ruthenium catalyst, for instance, by reacting a ruthenium precursor with the (R)-BINAP ligand.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve 2-(3-benzoylphenyl)acrylic acid in a suitable solvent like methanol. Add the chiral Ru-(R)-BINAP catalyst. Pressurize the reactor with hydrogen gas and stir the reaction at a controlled temperature.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), release the hydrogen pressure. Remove the catalyst by filtration through a pad of silica gel. Evaporate the solvent, and purify the resulting this compound by recrystallization or chromatography.

-

Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC and compare it with a standard.

Chiral Auxiliary-Based Synthesis

The use of a chiral auxiliary allows for the diastereoselective formation of a new stereocenter. The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the approach of a reagent to one face of the molecule. After the stereoselective reaction, the auxiliary is removed, yielding the enantiomerically enriched product. Evans' oxazolidinones and Oppolzer's camphorsultam are well-known chiral auxiliaries used in the synthesis of chiral carboxylic acids.

Diastereoselective Alkylation using an Evans-type Chiral Auxiliary

This method involves the acylation of a chiral oxazolidinone with 3-benzoylphenylacetyl chloride, followed by diastereoselective methylation of the resulting enolate, and subsequent cleavage of the auxiliary.

-

Acylation of the Chiral Auxiliary: Deprotonate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with a strong base like n-butyllithium in THF at -78°C. React the resulting anion with 3-benzoylphenylacetyl chloride to form the N-acyloxazolidinone.

-

Diastereoselective Methylation: Treat the N-acyloxazolidinone with a base such as sodium bis(trimethylsilyl)amide (NaHMDS) at -78°C to form the sodium enolate. Add methyl iodide to the enolate solution to achieve diastereoselective methylation at the α-position. The stereochemistry of the auxiliary directs the methylation to produce the desired diastereomer.

-

Cleavage of the Auxiliary: Hydrolyze the methylated product, for example, with lithium hydroxide and hydrogen peroxide in a THF/water mixture, to cleave the chiral auxiliary and yield this compound. The chiral auxiliary can often be recovered and reused.

-

Purification and Analysis: Purify the this compound by chromatography and/or recrystallization. Confirm the structure and determine the enantiomeric excess using standard analytical techniques.

Conclusion

The enantioselective synthesis of this compound can be achieved through several distinct methodologies. Enzymatic resolution using (R)-selective lipases offers a green and efficient approach, particularly the hydrolysis of racemic esters with Aspergillus niger lipase. Asymmetric hydrogenation, a powerful tool in asymmetric synthesis, can provide direct access to the desired enantiomer by selecting the appropriate chiral catalyst. Chiral auxiliary-based methods, while often requiring more synthetic steps, provide a high degree of stereocontrol and predictability. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and reagents. Further research into novel (R)-selective enzymes and more efficient catalytic systems will continue to advance the field of enantioselective profen synthesis.

References

(R)-Ketoprofen: An In-Depth Examination of Its Mechanism of Action Beyond Cyclooxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the anti-inflammatory and analgesic properties of ketoprofen are primarily attributed to the potent cyclooxygenase (COX) inhibitory activity of its (S)-enantiomer, a growing body of evidence reveals that the (R)-enantiomer, (R)-ketoprofen, possesses distinct pharmacological activities independent of prostaglandin synthesis inhibition. This technical guide provides a comprehensive overview of these non-COX-mediated mechanisms, offering insights into the unique therapeutic potential of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Modulation of Nociceptive Pathways in Neuropathic Pain

A significant and novel finding is the efficacy of this compound in models of neuropathic pain, a condition often refractory to traditional NSAIDs.

Central Analgesic Effect in Neuropathic Pain

Spinal administration of this compound has been shown to produce a dose-dependent reduction in tactile allodynia in a rat model of neuropathic pain induced by spinal nerve ligation.[1] This effect is notably not enhanced by the co-administration of morphine, suggesting a mechanism of action distinct from both COX inhibition and the opioid pathway.[1] In contrast, the (S)-enantiomer is ineffective when administered alone in this model.[1]

Data Summary: Effect of Spinally Administered this compound on Neuropathic Pain

| Parameter | Species | Model | Route of Administration | Effect | Dose-Response | Reference |

| Tactile Allodynia | Rat | L5/L6 Spinal Nerve Ligation | Intrathecal | Reduction in mechanical hypersensitivity | Dose-dependent | [1] |

Experimental Protocol: Spinal Nerve Ligation and Assessment of Tactile Allodynia in Rats

Objective: To induce a state of neuropathic pain and assess the anti-allodynic effects of spinally administered compounds.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Isoflurane or other suitable anesthetic

-

Surgical instruments for spinal surgery

-

6-0 silk suture

-

Intrathecal catheter

-

Von Frey filaments for assessing mechanical sensitivity

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Aseptically prepare the lumbar region for surgery.

-

Spinal Nerve Ligation: Make a midline incision to expose the paraspinal muscles at the L4-S2 level. Remove the L6 transverse process to identify the L4, L5, and L6 spinal nerves. Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.[1]

-

Intrathecal Catheter Implantation: Implant an intrathecal catheter with its tip positioned near the lumbar enlargement of the spinal cord for drug delivery.

-

Post-operative Care and Recovery: Suture the incision and allow the animal to recover. Monitor for any signs of distress.

-

Assessment of Tactile Allodynia:

-

Place the rat in a testing chamber with a wire mesh floor.

-

Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw on the ligated side.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

Administer this compound or vehicle via the intrathecal catheter and repeat the assessment of tactile allodynia at specified time points.

-

Diagram of Experimental Workflow: Neuropathic Pain Model

Differential Modulation of Pro-Inflammatory Cytokines

Unlike its (S)-enantiomer, which can amplify the production of pro-inflammatory cytokines, this compound demonstrates a more favorable profile by not contributing to this amplification.

Lack of Amplification of TNF-α and IL-1β Production

In in-vitro studies using lipopolysaccharide (LPS)-stimulated whole blood, (S)-ketoprofen has been shown to increase the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][3] In contrast, this compound does not cause a significant increase in the production of these key inflammatory mediators, even at concentrations that are known to block COX enzymes.[2][3] This suggests that the overall anti-inflammatory effect of racemic ketoprofen is a combination of the potent COX inhibition by the (S)-isomer and the lack of pro-inflammatory cytokine amplification by the (R)-isomer.[2]

Data Summary: Effect of Ketoprofen Enantiomers on Cytokine Production

| Compound | Cell Type | Stimulant | Cytokine | Effect | Reference |

| (S)-Ketoprofen | Human Whole Blood | LPS | TNF-α, IL-1β | Amplification | [2][3] |

| This compound | Human Whole Blood | LPS | TNF-α, IL-1β | No significant increase | [2][3] |

Experimental Protocol: Measurement of LPS-Induced Cytokine Production in Human Whole Blood

Objective: To assess the effect of test compounds on the production of pro-inflammatory cytokines in a whole blood culture system.

Materials:

-

Freshly drawn human venous blood from healthy donors

-

RPMI 1640 cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound and (S)-Ketoprofen

-

ELISA kits for human TNF-α and IL-1β

-

96-well cell culture plates

Procedure:

-

Blood Collection and Dilution: Collect heparinized venous blood and dilute it 1:10 with RPMI 1640 medium.

-

Plating and Treatment: Add the diluted blood to 96-well plates. Add various concentrations of this compound, (S)-ketoprofen, or vehicle control to the wells.

-

Stimulation: Add LPS to a final concentration of 10 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: After incubation, centrifuge the plates and collect the plasma supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-1β in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

Diagram of Signaling Pathway: LPS-Induced Cytokine Production

Inhibition of Leukocyte Migration

The recruitment of leukocytes to the site of inflammation is a critical step in the inflammatory cascade. Racemic ketoprofen has been shown to interfere with this process.

Dose-Dependent Inhibition of Leukocyte Haptokinesis

In-vitro studies have demonstrated that racemic ketoprofen inhibits the migration of both neutrophils and lymphocytes in a dose-dependent manner. This effect is observed as a reduction in the speed of migrating leukocytes.

Data Summary: Inhibition of Leukocyte Migration by Racemic Ketoprofen

| Cell Type | Assay | IC50 (µM) | Effect | Reference |

| Human Neutrophils | 96-well collagen matrix assay | ~1050 | Inhibition of migration | [2] |

| Human Lymphocytes | 96-well collagen matrix assay | ~850 | Inhibition of migration | [2] |

Note: Data is for racemic ketoprofen.

Experimental Protocol: Leukocyte Haptokinesis Assay in a 96-Well Collagen Matrix

Objective: To quantify the effect of a test compound on the migratory activity of leukocytes in a three-dimensional collagen matrix.

Materials:

-

Isolated human neutrophils or lymphocytes

-

Collagen type I

-

96-well plates

-

Calcein AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Collagen Gel Preparation: Prepare a collagen gel solution and dispense it into the wells of a 96-well plate. Allow the gel to polymerize at 37°C.

-

Cell Suspension and Treatment: Prepare a suspension of leukocytes in a suitable medium containing different concentrations of racemic ketoprofen or vehicle.

-

Cell Seeding: Layer the cell suspension on top of the collagen gel.

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow the cells to migrate into the collagen matrix.

-

Removal of Non-migrated Cells: Carefully wash away the non-migrated cells from the top of the gel.

-

Staining and Quantification: Add Calcein AM to the wells to stain the viable migrated cells within the collagen matrix. Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence signal is proportional to the number of migrated cells.

Diagram of Experimental Workflow: Leukocyte Migration Assay

Potential Interactions with Other Inflammatory Pathways

While direct quantitative data for this compound is limited, the broader class of NSAIDs, including racemic ketoprofen, has been implicated in the modulation of other key inflammatory pathways. These represent potential avenues for the non-COX-mediated effects of this compound.

Bradykinin Signaling

Bradykinin is a potent inflammatory mediator that contributes to pain and vasodilation. Racemic ketoprofen has been described as having anti-bradykinin activity.[4][5] This could involve direct antagonism of bradykinin receptors or interference with downstream signaling pathways.

Nitric Oxide Synthase (NOS) Activity

Nitric oxide (NO) is a signaling molecule with diverse roles in inflammation. Some NSAIDs have been shown to modulate the activity of nitric oxide synthases (NOS). For instance, ibuprofen has been reported to decrease the activity of inducible NOS (iNOS).[6] The effect of this compound on NOS isoforms warrants further investigation.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

PPARs are nuclear receptors that play a role in regulating inflammation. Several NSAIDs, including ibuprofen and indomethacin, have been identified as ligands for PPARγ, acting as partial agonists.[1][7][8] Activation of PPARγ can lead to the repression of pro-inflammatory gene expression. While direct evidence for this compound is lacking, this remains a plausible non-COX-mediated mechanism.

Diagram of Potential Non-COX Signaling Pathways

Conclusion

The pharmacological profile of this compound extends beyond the classical understanding of NSAID action. Its unique ability to modulate neuropathic pain pathways centrally, coupled with a favorable cytokine modulation profile and inhibitory effects on leukocyte migration, underscores its potential as a therapeutic agent with a differentiated mechanism of action. While further research is required to fully elucidate its interactions with the bradykinin, nitric oxide, and PPAR signaling pathways, the existing evidence strongly suggests that this compound is not an inert enantiomer but an active contributor to the overall therapeutic effects of racemic ketoprofen, with a distinct and advantageous safety and efficacy profile. This technical guide provides a foundation for further investigation and development of this compound as a targeted therapy for specific inflammatory and pain conditions.

References

- 1. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical trial of a new anti-bradykinin, anti-inflammatory drug, ketoprofen (19.583 r.p.) in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro assessment of (R)-Ketoprofen's inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While the (S)-enantiomer of Ketoprofen is known to be a potent inhibitor of both COX isoforms, this compound exhibits significantly weaker activity. This document details the experimental protocols, summarizes quantitative data, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to COX Inhibition and Ketoprofen Enantiomers

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway. It exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal mucosal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3]

Ketoprofen is a widely used NSAID that exists as a racemic mixture of two enantiomers: this compound and (S)-Ketoprofen.[4] The pharmacological activity of ketoprofen is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2.[5][6] Conversely, this compound is reported to be 100 to 1,000 times less potent.[5] Some studies suggest that the minimal inhibitory activity observed for this compound may be due to contamination with small amounts of the highly active (S)-enantiomer.[7]

Quantitative Inhibition Data

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the reported IC50 values for this compound and, for comparison, (S)-Ketoprofen against ovine and human COX-1 and COX-2.

Table 1: Inhibitory Effects of Ketoprofen Enantiomers on Ovine COX-1 and COX-2 Activities

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

| This compound | 126.7 | 470.7 |

| (S)-Ketoprofen | 0.011 | 0.195 |

Data sourced from a study using purified ovine COX-1 and COX-2.[8]

Table 2: Inhibitory Effects of Ketoprofen Enantiomers on Human Recombinant COX-1 and COX-2 Activities

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

| This compound | Inactive (IC50 ≥ 80,000 nM) | Inactive (IC50 ≥ 80,000 nM) |

| (S)-Ketoprofen | 1.9 | 27 |

Data from studies on human recombinant COX-1 and COX-2, where (R)-enantiomers were found to be essentially inactive.[5][7]

Experimental Protocols

This section outlines a detailed methodology for performing an in vitro COX-1/COX-2 inhibition assay for this compound. Given the low potency of this compound, a wide range of concentrations should be tested.

Materials and Reagents

-

Enzymes: Human recombinant COX-1 and COX-2

-

Substrate: Arachidonic Acid

-

Cofactor: Heme

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

Detection Reagent: A suitable reagent to measure prostaglandin formation (e.g., EIA-based kit for PGE2 or a colorimetric/fluorometric probe).

-

This compound: High purity, with documented low levels of (S)-Ketoprofen contamination.

-

Reference Inhibitors:

-

SC-560 (for COX-1)

-

Celecoxib (for COX-2)

-

(S)-Ketoprofen (as a positive control)

-

-

Vehicle: Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Assay Procedure

The following protocol is a representative example and may require optimization based on the specific reagents and equipment used.[9]

-

Reagent Preparation: Prepare all reagents and test compounds. This compound and reference inhibitors should be dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add the various concentrations of this compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

-

Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the cyclooxygenase pathway, showing the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the point of inhibition by NSAIDs like Ketoprofen.

Caption: Cyclooxygenase signaling pathway and NSAID inhibition.

Experimental Workflow

The diagram below outlines the key steps in the in vitro COX inhibition assay.

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

The in vitro evaluation of this compound's inhibitory activity on COX-1 and COX-2 reveals it to be a significantly weaker inhibitor compared to its (S)-enantiomer. The provided experimental protocol offers a robust framework for quantifying this low-potency inhibition. Accurate determination of the IC50 value for this compound is crucial for understanding the complete pharmacological profile of racemic Ketoprofen and for the development of more selective NSAIDs. Researchers should pay close attention to the purity of the this compound sample to avoid misleading results from contamination with the highly potent (S)-enantiomer.

References

- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 2. researchgate.net [researchgate.net]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacokinetics of ketoprofen enantiomers in wild type of Cyp 2c8 and Cyp 2c9 patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. S-(+)-Ketoprofen | COX inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. benchchem.com [benchchem.com]

(R)-Ketoprofen: An In-depth Technical Guide to Stability and Degradation Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ketoprofen, the inactive enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen, has garnered significant interest in pharmaceutical research. While the anti-inflammatory effects are primarily attributed to the (S)-enantiomer through the inhibition of prostaglandin synthesis, the (R)-enantiomer is not merely an inert counterpart. It can undergo chiral inversion to the active (S)-form in vivo, effectively acting as a prodrug.[1] This stereospecific behavior, coupled with its own potential pharmacological activities, necessitates a thorough understanding of its stability and degradation pathways. This technical guide provides a comprehensive analysis of this compound's stability under various stress conditions, details its degradation pathways, and offers standardized experimental protocols for its assessment.

Chemical Stability Profile of Ketoprofen

The stability of a drug substance is a critical attribute that can impact its safety, efficacy, and shelf-life. Ketoprofen, as a 2-arylpropionic acid derivative, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for drugs with ester or amide functional groups. While ketoprofen does not contain these, the stability of its carboxylic acid group and the overall molecular structure under different pH conditions is crucial.

-

Acidic Conditions: Studies on racemic ketoprofen have shown that it degrades in acidic media.[2] For instance, when subjected to 0.2M HCl, significant degradation has been observed.

-

Alkaline Conditions: In contrast to acidic conditions, ketoprofen has been found to be relatively stable in basic media.[2]

-

Neutral Conditions: Under neutral pH, ketoprofen is generally considered stable.

Oxidative Degradation

Oxidative degradation can lead to the formation of various impurities. Hydrogen peroxide is commonly used as the stressing agent in these studies.

-

Racemic ketoprofen has been shown to degrade under oxidative conditions.[2] The degradation often involves hydroxylation of the aromatic rings.

Photodegradation

Ketoprofen is known to be photosensitive, and exposure to light can lead to the formation of several degradation products. This is a significant concern for both the drug substance and its formulated products.

-

UV irradiation of ketoprofen solutions leads to its degradation, with the rate being influenced by factors such as pH and the presence of other substances.[5][6] The primary photodegradation pathway is believed to involve decarboxylation.

Thermal Degradation

Elevated temperatures can accelerate the degradation of drug substances.

-

Thermal stress studies on ketoprofen have indicated its susceptibility to degradation at higher temperatures.

Chiral Inversion: A Key Stability Consideration for this compound

A unique aspect of this compound's stability profile is its potential to undergo chiral inversion to the pharmacologically active (S)-Ketoprofen. This phenomenon has been observed in various animal species and in humans, with the extent of inversion varying.[1][7][8][9] In some species, this inversion can be bidirectional.[10] This metabolic transformation is a critical factor to consider, as it can impact the overall pharmacokinetic and pharmacodynamic profile of the drug. While this is primarily a metabolic process, the potential for chiral inversion under chemical stress conditions should also be evaluated.

Degradation Pathways

The degradation of ketoprofen under different stress conditions leads to the formation of various degradation products. Understanding these pathways is crucial for identifying potential impurities and ensuring the safety of the drug product.

Photodegradation Pathway

Upon exposure to UV light, ketoprofen can undergo decarboxylation as a primary degradation step. This can be followed by other reactions, leading to a variety of photoproducts.

Caption: Proposed photodegradation pathway of this compound.

Oxidative Degradation Pathway

Oxidative stress can lead to the formation of hydroxylated derivatives of ketoprofen. The benzoylphenyl and propionic acid moieties are both susceptible to oxidation.

Caption: General oxidative degradation pathway of this compound.

Microbial Degradation Pathway

In environmental settings, microorganisms can degrade ketoprofen. The initial step often involves the reduction of the ketone group.[11]

Caption: Initial step in the microbial degradation of Ketoprofen.

Quantitative Data Summary

The following tables summarize the quantitative data from various stability and degradation studies on ketoprofen. It is important to note that most of the available data is for racemic ketoprofen.

Table 1: Forced Degradation of Ketoprofen under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.2M HCl | - | Significant | - |

| Base Hydrolysis | 0.1M NaOH | - | Stable | - |

| Oxidation | 3% H₂O₂ | - | Significant | - |

| Photodegradation (UV-C) | 254 nm | 120 min | 91.08 | [11] |

| Photodegradation (UV-A) | 366 nm | 180 min | 51.04 | [11] |

| Thermal | 60°C | - | - | - |

Table 2: Chiral Inversion of this compound in Different Species

| Species | Route of Administration | Inversion to (S)-Ketoprofen (%) | Reference |

| Human | Oral | ~10 | [8] |

| Dairy Cattle (newborn) | Intravenous | 50.5 | [9] |

| Dairy Cattle (early lactation) | Intravenous | 33.3 | [9] |

| Dairy Cattle (gestation) | Intravenous | 26.0 | [9] |

| Dog | Oral | 73 | [1] |

| Gerbil | Oral | 27 | [1] |

Experimental Protocols

Detailed and validated analytical methods are essential for accurately assessing the stability of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Protocol 1: Stability-Indicating Chiral HPLC Method for this compound

This protocol is designed to separate and quantify the enantiomers of ketoprofen and their degradation products.

1. Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Lux Amylose-2).[12]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., acidified water). The exact composition should be optimized for the specific column and separation requirements.[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both enantiomers and expected degradation products have significant absorbance (e.g., 254 nm).

-

Column Temperature: Controlled temperature, as it can influence enantioselectivity.[12]

2. Standard and Sample Preparation:

-

Standard Solutions: Prepare standard solutions of this compound, (S)-Ketoprofen, and any available degradation product standards in a suitable solvent (e.g., mobile phase).

-

Sample Solutions: Dissolve the this compound drug substance or product in a suitable solvent to achieve a known concentration.

3. Method Validation:

-

Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Caption: Experimental workflow for the stability-indicating chiral HPLC method.

Protocol 2: Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. General Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the stress conditions for a specified duration.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating chiral HPLC method.

-

A control sample (unstressed) should be analyzed concurrently.

2. Specific Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with an appropriate concentration of base (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperature.

-

Oxidation: Treat the drug solution with an appropriate concentration of hydrogen peroxide (e.g., 3% to 30%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose the drug substance (solid or in solution) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

Caption: Logical workflow for conducting forced degradation studies.

Conclusion

The stability and degradation of this compound are complex, influenced by a variety of factors including pH, light, oxidizing agents, and biological systems that can induce chiral inversion. A thorough understanding of these aspects is paramount for the development of safe, effective, and stable pharmaceutical products containing this enantiomer. The experimental protocols and degradation pathways outlined in this guide provide a robust framework for researchers and drug development professionals to comprehensively evaluate the stability of this compound. Future research should focus on generating more specific stability data for the (R)-enantiomer under various stress conditions to further elucidate any stereoselective degradation patterns.

References

- 1. Inversion of (R)- to (S)-ketoprofen in eight animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. scispace.com [scispace.com]

- 5. Stereoselective pharmacokinetics of ketoprofen in the rat. Influence of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective irreversible binding of ketoprofen glucuronides to albumin. Characterization of the site and the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective pharmacokinetics and inversion of (R)- ketoprofen in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 9. Chiral inversion of this compound: influence of age and differing physiological status in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bi-directional chiral inversion of ketoprofen in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ketoprofen Degradation Pathway [eawag-bbd.ethz.ch]

- 12. mdpi.com [mdpi.com]

(R)-Ketoprofen Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (R)-Ketoprofen in various buffer systems. Due to the limited availability of specific solubility data for the (R)-enantiomer, this guide presents available data for racemic ketoprofen and its active (S)-enantiomer, dexketoprofen, to provide a foundational understanding for researchers. This document outlines detailed experimental protocols for solubility determination and includes visualizations to clarify experimental workflows.

Introduction to this compound

Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It exists as a racemic mixture of two enantiomers: (S)-(+)-ketoprofen (dexketoprofen) and (R)-(-)-ketoprofen. The anti-inflammatory and analgesic effects are primarily attributed to the (S)-enantiomer through the inhibition of prostaglandin synthesis. While the (R)-enantiomer is largely inactive in this regard, understanding its physicochemical properties, including solubility, is crucial for comprehensive drug development and formulation studies. Ketoprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

Solubility Data of Ketoprofen

Quantitative solubility data for this compound in various buffer systems is not extensively available in publicly accessible literature. The following tables summarize the reported solubility of racemic ketoprofen in different aqueous buffer systems, which can serve as a valuable reference point for researchers. It is important to note that the solubility of individual enantiomers may differ from that of the racemic mixture.

Table 1: Aqueous Solubility of Racemic Ketoprofen in Different Buffer Systems

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Citation |

| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 0.5 | [1] |

| 0.1 N Hydrochloric Acid (HCl) | 1.2 | 37 | 0.062 | [2] |

| Phosphate Buffer | 7.2 | 37 | 0.141 | [2] |

| Phosphate Buffer | 6.8 | 37 | Increased relative to lower pH | [3] |

| Phosphate Buffer | 7.4 | 37 | Dissolution data available | [4] |

| Distilled Water | ~7 | 37 | 0.081 | [2] |

| Water | 22 | ~0.051 | [5] | |

| Water | Not Specified | 0.209 | [6] |

Table 2: Solubility of Racemic Ketoprofen in Organic Solvents (for reference)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Ethanol | Not Specified | ~ 20 | [1] |

| DMSO | Not Specified | ~ 30 | [1] |

| Dimethyl formamide (DMF) | Not Specified | ~ 30 | [1] |

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Equilibrium Solubility Determination using the Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a desired buffer system.

Materials and Equipment:

-

This compound powder

-

Selected buffer solutions (e.g., phosphate, citrate) at various pH values

-

Calibrated pH meter

-

Analytical balance

-

Glass flasks or vials with stoppers

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Methanol or other suitable solvent for dilution

Procedure:

-

Preparation of Buffer Solutions: Prepare the desired buffer solutions (e.g., phosphate buffer at pH 5.0, 6.8, and 7.4; citrate buffer at various pH values) according to standard laboratory procedures. Verify the pH of each buffer solution using a calibrated pH meter.

-

Sample Preparation: Add an excess amount of this compound powder to a series of flasks or vials. The amount of excess solid should be sufficient to ensure that saturation is reached and that solid particles remain visible after the equilibration period.

-

Addition of Buffer: Add a known volume of the prepared buffer solution to each flask.

-

Equilibration: Seal the flasks and place them in a constant temperature orbital shaker or water bath set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid particles suspended.

-

Phase Separation: After the equilibration period, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Sample Analysis:

-

HPLC Method: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound. A pre-validated HPLC method with a suitable column (e.g., C18) and UV detection at the λmax of ketoprofen (around 258 nm) should be used.

-

UV-Vis Spectrophotometry: Alternatively, if there are no interfering substances in the buffer, the concentration can be determined by UV-Vis spectrophotometry after appropriate dilution. A calibration curve of this compound in the respective buffer should be prepared.

-

-

Data Analysis: Calculate the solubility of this compound in the specific buffer system in mg/mL or mol/L based on the concentration determined and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

The following diagrams illustrate the key experimental workflow for determining the solubility of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. public.pensoft.net [public.pensoft.net]

- 3. researchgate.net [researchgate.net]

- 4. Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine [mdpi.com]

- 5. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ketoprofen | 22071-15-4 [chemicalbook.com]

Initial Cytotoxicity Screening of (R)-Ketoprofen on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Ketoprofen, the R-enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen, has traditionally been considered the less active isomer concerning cyclooxygenase (COX) inhibition compared to its S-enantiomer. However, emerging research suggests that this compound is not pharmacologically inert and may contribute to the overall toxicological profile of racemic ketoprofen through distinct mechanisms. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, summarizing available data, detailing experimental protocols, and visualizing relevant cellular pathways. Due to a notable gap in publicly available direct cytotoxicity data for this compound, this guide synthesizes information from studies on racemic ketoprofen and comparative enantiomer studies to provide a foundational understanding for researchers.

Introduction

Ketoprofen is a propionic acid derivative with potent anti-inflammatory, analgesic, and antipyretic properties, primarily attributed to the (S)-enantiomer's inhibition of COX enzymes.[1][2] The (R)-enantiomer, however, exhibits weaker COX inhibition.[3][4][5] Despite this, in vivo studies indicate that this compound contributes to the gastrointestinal toxicity of the racemic mixture, suggesting COX-independent mechanisms of toxicity.[6][7] This guide focuses on the in vitro cytotoxicity of this compound to provide a baseline for preclinical safety and efficacy assessments.

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data, such as IC50 values for this compound, are scarce in peer-reviewed literature. The majority of available data pertains to the racemic mixture of ketoprofen. These values are presented below for reference and context. It is crucial to note that these values reflect the combined effects of both enantiomers.

| Cell Line Type | Cell Line | Compound | Cytotoxicity Metric | Value | Reference |

| Normal, Non-cancerous | Vero (Monkey Kidney Epithelial) | Racemic Ketoprofen | CC50 | 5.2 mM | [8][9] |

| HEK293 (Human Embryonic Kidney) | Racemic Ketoprofen | No significant cytotoxicity at environmentally relevant concentrations | - | [10] | |

| HaCaT (Human Keratinocyte) | Racemic Ketoprofen | No significant alteration in cell viability | - | [11] | |

| Cancerous | HCT116 (Human Colon Carcinoma) | Racemic Ketoprofen | IC50 | 175 µM | [12] |

| A2780S (Human Ovarian Cancer) | Racemic Ketoprofen | IC50 | 583.7 µM | [13] | |

| HeLa (Human Cervical Cancer) | Racemic Ketoprofen | Significant cytotoxicity | at 200 µg/mL and 400 µg/mL | [14][15] | |

| HT-29 (Human Colon Adenocarcinoma) | Racemic Ketoprofen | Significant cytotoxicity | at 200 µg/mL and 400 µg/mL | [14][15] | |

| MCF-7 (Human Breast Adenocarcinoma) | Racemic Ketoprofen | Significant cytotoxicity | at 200 µg/mL and 400 µg/mL | [14][15] | |

| MDA-MB-231 (Human Breast Adenocarcinoma) | Racemic Ketoprofen | Significant decrease in proliferation | - | [2][16] | |

| A2780 (Human Ovarian Cancer) | Racemic Ketoprofen | No inhibition | at 100 µM | [17][18] | |

| OVCAR-3 (Human Ovarian Cancer) | Racemic Ketoprofen | No inhibition | at 100 µM | [17][18] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

-

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.

-

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a catalyst. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

Colorimetric Measurement: The generated NADH is used to reduce a tetrazolium salt to a colored formazan product. Measure the absorbance of the formazan at the appropriate wavelength.

-

Data Analysis: Compare the LDH activity in the supernatant of treated cells to that of untreated and positive control (lysed) cells to determine the percentage of cytotoxicity.

-

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound as described previously.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Visualization of Pathways and Workflows

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Potential Signaling Pathways in this compound Induced Toxicity

Based on in vivo studies of racemic ketoprofen and its enantiomers, a potential mechanism of this compound-induced toxicity, independent of COX inhibition, may involve the induction of oxidative stress.

Caption: Postulated signaling pathway for this compound cytotoxicity.

Discussion and Future Directions

The available data suggests that while the (S)-enantiomer of ketoprofen is responsible for its primary anti-inflammatory effects through potent COX inhibition, the (R)-enantiomer is not devoid of biological activity and may contribute to the toxicological profile of the racemic mixture through mechanisms independent of COX inhibition. In vivo studies point towards the involvement of oxidative stress and neutrophil infiltration in the intestinal and gastric toxicity associated with this compound.[6][7]

A significant knowledge gap exists regarding the direct in vitro cytotoxicity of this compound on a broad range of human cell lines. Future research should focus on:

-

Direct Comparative Studies: Performing side-by-side cytotoxicity assays of this compound, (S)-Ketoprofen, and the racemic mixture on various cancer and normal cell lines to elucidate the specific contribution of each enantiomer to the observed cytotoxicity.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed cytotoxicity of this compound, including its effects on oxidative stress pathways, mitochondrial function, and apoptosis induction in vitro.

-

Broader Cell Line Screening: Expanding the screening of this compound to a more diverse panel of cell lines, including those from different tissues and with varying metabolic profiles, to identify potential cell-type-specific sensitivities.

Conclusion

The initial cytotoxicity screening of this compound is a critical step in understanding its complete pharmacological and toxicological profile. While direct in vitro cytotoxicity data for this enantiomer is currently limited, the available evidence suggests that it is not an inert compound and may induce cellular toxicity through mechanisms distinct from its S-enantiomer. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for researchers to conduct further investigations into the cytotoxic potential of this compound, which is essential for the development of safer and more effective non-steroidal anti-inflammatory therapies.

References

- 1. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketoprofen suppresses triple negative breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-(+)-Ketoprofen | COX inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. Intestinal toxicity of ketoprofen-trometamol vs its enantiomers in rat. Role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastric toxicity of racemic ketoprofen and its enantiomers in rat: oxygen radical generation and COX-expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Cytotoxicity evaluation of ketoprofen found in pharmaceutical wastewater on HEK 293 cell growth and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancing ketoprofen's solubility and anti-inflammatory efficacy with safe methyl-β-cyclodextrin complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. brieflands.com [brieflands.com]

- 18. Design, Synthesis and Biological Evaluation of Ketoprofen Conjugated To RGD/NGR for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of (R)-Ketoprofen in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of (R)-ketoprofen in various preclinical animal models. This compound, an enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, exhibits unique pharmacokinetic characteristics, most notably its in vivo chiral inversion to the pharmacologically active (S)-enantiomer. Understanding this profile is critical for the development and evaluation of enantiomerically pure drug formulations. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the metabolic pathways and experimental workflows involved in its preclinical assessment.

Pharmacokinetic Parameters of this compound Across Animal Species

The pharmacokinetic profile of this compound has been investigated in a multitude of animal models. A significant observation across species is the metabolic chiral inversion to (S)-ketoprofen, effectively making this compound a prodrug for the more pharmacologically potent (S)-enantiomer[1]. The extent of this inversion varies considerably among species, influencing the overall exposure and therapeutic effect. The following tables summarize key pharmacokinetic parameters for this compound and the resulting (S)-ketoprofen following administration of the racemate or the (R)-enantiomer.

Table 1: Pharmacokinetic Parameters in Rats

| Dose (mg/kg) | Route | Enantiomer | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Clearance (L/kg/h) | Half-life (h) | Reference |

| 10 (racemic) | IV | This compound | - | - | 22.8 ± 18.4 | - | - | [2] |

| 10 (racemic) | IV | (S)-Ketoprofen | - | - | 85.4 ± 58.6 | - | - | [2] |

| 10 (racemic) | PO | This compound | - | - | - | - | - | [2] |

| 10 (racemic) | PO | (S)-Ketoprofen | - | - | - | - | - | [2] |

| 2.5 | IV | Total Ketoprofen | - | - | - | CLfree significantly lower in aged rats | - | [3] |

| 10 | IV | Total Ketoprofen | - | - | - | CLfree significantly lower in aged rats | - | [3] |

Note: AUC S/R ratios were reported as 11.8 (IV) and 33.7 (PO), indicating substantial stereoselectivity and presystemic inversion[2]. Dose-dependent decreases in clearance were also observed[3].

Table 2: Pharmacokinetic Parameters in Dogs

| Dose (mg/kg) | Route | Enantiomer | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Half-life (h) | Reference |

| 3 (racemic) | IV | This compound | - | - | - | - | - | [4] |

| 3 (racemic) | IV | (S)-Ketoprofen | - | - | - | - | - | [4] |

| 3 (racemic) | PO | This compound | - | - | - | 33.6 | - | [4] |

| 3 (racemic) | PO | (S)-Ketoprofen | - | - | - | 89.1 | - | [4] |

| 1 (S-enantiomer) | PO | (S)-Ketoprofen | 4.91 ± 0.76 | - | - | 88.66 ± 12.95 | - | [5] |

| 3 (S-enantiomer) | PO | (S)-Ketoprofen | 12.47 ± 0.62 | - | - | 85.36 ± 13.90 | - | [5] |

| 1 (racemic) | PO | (S)-Ketoprofen | 2.02 ± 0.41 | 0.76 ± 0.19 | 6.06 ± 1.16 | - | 1.65 ± 0.48 | [6] |

Note: The low oral bioavailability of this compound in dogs suggests significant first-pass metabolism[4][7]. The degree of chiral inversion from (R)- to (S)-ketoprofen can be as high as 73%[1].

Table 3: Pharmacokinetic Parameters in Other Animal Species

| Species | Dose (mg/kg) | Route | Parameter | This compound | (S)-Ketoprofen | Reference |

| Pigs | 1.5 | IV | Inversion (%) | - | Reached ~70% | [8] |

| 3 (racemic) | PO | Bioavailability (%) | 85.9 | 83.5 | [4] | |

| Cats | - | IV | Inversion (%) | 36.73 | - | [9] |

| Cattle | 0.5 | IV | Inversion (%) | 26.0 - 50.5 | - | [10] |

| 3 (racemic) | IV | Half-life (h) | 0.42 ± 0.09 | 0.42 ± 0.08 | [11] | |

| 3 (racemic) | IV | Clearance (L/kg/h) | 0.33 ± 0.03 | 0.32 ± 0.04 | [11] | |

| Sheep | 1.5 | IV | Inversion (%) | 13.8 ± 2.3 | - | [12] |

| Chickens | 3 (racemic) | PO | Bioavailability (%) | 31.5 | 52.6 | [4] |

| Turkeys | 3 (racemic) | PO | Bioavailability (%) | 42.6 | 32.5 | [4] |

| Mice | - | IP | Inversion | Bi-directional and rapid | - | [13] |

Experimental Protocols

The following sections outline representative methodologies for key experiments in the pharmacokinetic evaluation of this compound.

Animal Models and Husbandry

-

Species: Commonly used species include Sprague-Dawley or Wistar rats, Beagle dogs, and various strains of mice (e.g., CD-1)[2][3][13][14]. Other species such as pigs, cattle, and sheep are used in veterinary drug development[8][11][12].

-

Housing: Animals are typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle. They are provided with standard laboratory chow and water ad libitum.

-

Acclimatization: A minimum acclimatization period of one week is standard before the commencement of any experimental procedures.

Drug Administration

-

Formulation: For oral administration, this compound is often suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution[15]. For intravenous administration, it is typically dissolved in a sterile saline solution.

-

Routes of Administration:

-

Oral (PO): Administered via gavage[15].

-

Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein in rats or a cephalic or saphenous vein in dogs[5][16].

-

Intramuscular (IM): Administered into a suitable muscle mass[17].

-

Intraperitoneal (IP): Injected into the peritoneal cavity[13].

-

-

Dose Selection: Doses vary depending on the study objectives and the animal species, but typically range from 1 to 20 mg/kg[1][2][3][4].

Blood and Tissue Sampling

-

Blood Collection:

-

Serial blood samples are collected at predetermined time points post-dosing.

-

In rats, blood is often collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery[18][19].

-

In dogs, blood is typically drawn from the cephalic or jugular vein.

-

Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis[16].

-

Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points, and target tissues are harvested, weighed, and homogenized for analysis.

Analytical Methodology: Enantioselective HPLC

-

Principle: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or a chiral mobile phase additive is the standard method for separating and quantifying (R)- and (S)-ketoprofen in biological matrices[4][14].

-

Sample Preparation:

-

Plasma samples are thawed and proteins are precipitated using an organic solvent like methanol or acetonitrile[20].

-

The sample is vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.

-

Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used for sample clean-up[14][16].

-

-

Chromatographic Conditions (Example):

-

Column: A chiral column (e.g., CHIRALCEL® OJ-3R) is used for enantiomeric separation[14].

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and a buffer (e.g., 1% trifluoroacetic acid in water) is commonly employed[20].

-

Flow Rate: A typical flow rate is around 1.0 - 1.5 mL/min[20].

-

Detection: UV detection at a wavelength of approximately 257-260 nm is standard for ketoprofen[20][21]. Mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and selectivity[14].

-

-

Quantification: The concentrations of the enantiomers are determined by comparing their peak areas to those of a calibration curve prepared with known concentrations of standards.

Visualizations: Pathways and Workflows

Metabolic Pathway: Chiral Inversion of this compound

The chiral inversion of this compound to (S)-ketoprofen is a critical metabolic pathway that dictates its pharmacokinetic and pharmacodynamic properties. This process is initiated by the formation of an acyl-CoA thioester[7].

Caption: Metabolic pathway of this compound chiral inversion and glucuronidation.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound in an animal model.

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by significant interspecies variability, primarily driven by the extent of its chiral inversion to the pharmacologically active (S)-enantiomer. This guide has provided a consolidated view of the quantitative pharmacokinetic parameters, detailed common experimental protocols, and visualized the underlying metabolic pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the design and interpretation of preclinical studies and facilitating the translation of these findings to clinical applications.

References

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. admescope.com [admescope.com]

- 3. Studies on the stereoselective internal acyl migration of ketoprofen glucuronides using 13C labeling and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impaired intrinsic chiral inversion activity of ibuprofen in rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC determination of ketoprofen enantiomers in human serum using a nonporous octadecylsilane 1.5 microns column with hydroxypropyl beta-cyclodextrin as mobile phase additive. | Semantic Scholar [semanticscholar.org]

- 6. HPLC Method for Analysis of Ketoprofen | SIELC Technologies [sielc.com]

- 7. A review of xenobiotic acyl CoA thioester formation | Ivory Research [ivoryresearch.com]

- 8. Synthesis and biological testing of Acyl-CoA-ketoprofen conjugates as selective irreversible inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human and rat liver UDP-glucuronosyltransferases are targets of ketoprofen acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Stereoselective pharmacokinetics of ketoprofen and ketoprofen glucuronide in end-stage renal disease: evidence for a ‘futile cycle’ of elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - ProQuest [proquest.com]

- 15. 3.7. Application to a Pharmacokinetic Study [bio-protocol.org]

- 16. currentseparations.com [currentseparations.com]

- 17. researchgate.net [researchgate.net]

- 18. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 19. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 20. farmaciajournal.com [farmaciajournal.com]

- 21. Stereoselective arylpropionyl-CoA thioester formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Ketoprofen enzymatic kinetic resolution protocols.

An In-Depth Technical Guide to the Enzymatic Kinetic Resolution of (R)-Ketoprofen

For Researchers, Scientists, and Drug Development Professionals

The kinetic resolution of racemic ketoprofen is a critical process in the pharmaceutical industry for the production of the enantiomerically pure (S)-ketoprofen, the eutomer responsible for the desired anti-inflammatory activity. The (R)-enantiomer, or distomer, is not only less active but can also contribute to undesirable side effects.[1][2][3] Enzymatic kinetic resolution has emerged as a highly efficient and environmentally friendly alternative to traditional chemical methods for obtaining enantiopure (S)-ketoprofen.[4][5] This technical guide provides a comprehensive overview of enzymatic kinetic resolution protocols for this compound, focusing on detailed methodologies, comparative data, and process visualization.

Core Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. In the case of ketoprofen, this can be achieved through two primary pathways:

-

Enantioselective Esterification: A lipase selectively catalyzes the esterification of one of the ketoprofen enantiomers (either (R) or (S), depending on the enzyme's preference) with an alcohol. This allows for the separation of the unreacted ketoprofen enantiomer from its esterified counterpart.

-

Enantioselective Hydrolysis: A lipase selectively hydrolyzes one of the enantiomers of a racemic ketoprofen ester, yielding the corresponding carboxylic acid and an alcohol. The unreacted ester and the hydrolyzed acid can then be separated.

Lipases are the most commonly employed enzymes for these resolutions due to their broad substrate specificity, stability in organic solvents, and commercial availability.[6]

Comparative Analysis of Enzymatic Protocols

The choice of enzyme, reaction medium (solvent), acyl donor (for esterification), temperature, and other reaction conditions significantly impacts the efficiency and enantioselectivity of the kinetic resolution. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different protocols.

Enantioselective Esterification of Racemic Ketoprofen

| Enzyme | Alcohol | Solvent | Temp (°C) | Time (h) | Conversion (c) % | Enantiomeric Excess (ee) % | Enantiomeric Ratio (E) | Reference |

| Candida rugosa lipase (CRL) | n-decanol | Cyclohexane | 40 | 48 | 47 | 99 ((S)-ester) | 185 | [1][2][3] |

| Candida antarctica lipase B (Novozym® 435) | Ethanol | Solvent-free | 45 | 24 | - | - | - | [7] |

| Candida antarctica lipase B (CALB) | Glycerol | 2-propanol | 45 | 48 | 17 | - | - | [8] |

| Burkholderia cepacia lipase G63 | - | Organic solvents | - | - | - | - | - | [9] |

Enantioselective Hydrolysis of Racemic Ketoprofen Esters

| Enzyme | Substrate | Solvent/Medium | Temp (°C) | Time (h) | Conversion (c) % | Enantiomeric Excess (ee) % | Enantiomeric Ratio (E) | Reference |

| Candida rugosa lipase (CRL) | (R,S)-ketoprofen ethyl ester | - | - | 108 | 48.6 | ~100 ((S)-acid) | ~150 | [10] |

| Trichosporon laibacchii CBS 5791 mutant lipase | Racemic ketoprofen ester | Growth & biotransformation broth | 23 | 72 | 47 | 94 | 82.5 | [11][12] |

| Aspergillus niger lipase (immobilized) | Racemic ketoprofen methyl ester | Phosphate buffer (pH 7) | - | - | >51 | 99.85 | - | [9][13] |